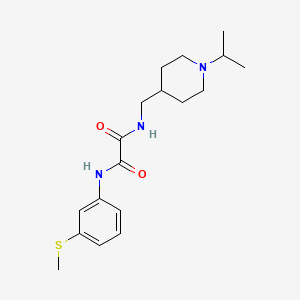

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

説明

特性

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-13(2)21-9-7-14(8-10-21)12-19-17(22)18(23)20-15-5-4-6-16(11-15)24-3/h4-6,11,13-14H,7-10,12H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPXRSSFXHBKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from diverse sources.

1. Structural Overview

The compound features:

- Piperidine moiety : Enhances lipophilicity and potentially increases bioavailability.

- Oxalamide functional groups : Contribute to its biological interactions.

- Methylthio-substituted phenyl group : May influence its pharmacological profile.

2. Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Intermediate :

- Reaction of 1-isopropylpiperidine with oxalyl chloride in the presence of a base (e.g., triethylamine) to form an oxalamide intermediate.

- Final Product Formation :

- Addition of 3-(methylthio)phenyl amine to the intermediate under controlled conditions.

This process can be optimized in industrial settings using continuous flow reactors for enhanced yield and purity .

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate receptor activity, particularly in the context of neuropharmacology and potential anti-inflammatory effects.

3.2 Pharmacological Studies

Research indicates that this compound exhibits:

- Antioxidant Properties : Similar compounds have shown efficacy in scavenging free radicals, which may be beneficial in oxidative stress-related conditions .

- Neuroprotective Effects : In vitro studies suggest potential neuroprotective mechanisms, possibly through modulation of neurotransmitter systems.

3.3 Case Studies

A recent study investigated the effects of this compound on neuronal cell lines, demonstrating significant reductions in cell apoptosis under oxidative stress conditions. The findings indicate a potential role in developing treatments for neurodegenerative diseases .

4. Comparative Analysis with Related Compounds

To better understand its biological activity, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(isopropylpiperidin-4-yl)methyl-N2-(5-methylisoxazol-3-yl)oxalamide | Structure | Antimicrobial properties; moderate cytotoxicity |

| N1-(isopropylpiperidin-4-yl)methyl-N2-(4-trifluoromethoxyphenyl)oxalamide | Structure | Potent MC5R modulator; anti-inflammatory effects |

5. Future Directions and Applications

The unique properties of this compound position it as a promising candidate for further research in therapeutic applications, particularly in:

- Neurodegenerative Diseases : Exploring its neuroprotective effects could lead to novel treatment strategies.

- Cancer Research : Investigating its cytotoxicity against various cancer cell lines may reveal potential anti-cancer properties.

類似化合物との比較

Comparison with Similar Oxalamide Derivatives

Structural Features

Target Compound:

- N1-substituent : (1-isopropylpiperidin-4-yl)methyl group (a bicyclic amine with a branched alkyl chain).

- N2-substituent : 3-(methylthio)phenyl (a sulfur-containing aromatic ring).

Analogous Compounds:

- N1: 4-chloro-3-(trifluoromethyl)phenyl

- N2: 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl

- Key Differences: Fluorine and trifluoromethyl groups increase electronegativity and metabolic stability .

Table 1: Structural Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。